molecular formula C8H12O5 B1600816 Ethyl 4-acetoxyacetoacetate CAS No. 35594-15-1

Ethyl 4-acetoxyacetoacetate

Cat. No.: B1600816
CAS No.: 35594-15-1
M. Wt: 188.18 g/mol
InChI Key: CYNVCBUVDFHONF-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxyacetoacetate is an organic compound that belongs to the class of esters. It is a derivative of acetoacetic acid and is characterized by the presence of an acetoxy group at the fourth position of the acetoacetate moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-acetoxyacetoacetate can be synthesized through the esterification of ethyl acetoacetate with acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of ethyl acetoacetate with acetic anhydride in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products. This method ensures high yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Ethyl 4-acetoxyacetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetoxyacetoacetate involves its reactivity as an ester. The acetoxy group can undergo hydrolysis to form acetic acid and the corresponding acetoacetate derivative. This compound can also participate in various nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl acetoacetate: A closely related compound that lacks the acetoxy group at the fourth position.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.

    Diethyl malonate: Another ester that is used in similar synthetic applications.

Uniqueness: Ethyl 4-acetoxyacetoacetate is unique due to the presence of the acetoxy group, which imparts distinct reactivity and allows for the formation of a wider range of derivatives compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

ethyl 4-acetyloxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNVCBUVDFHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467214
Record name ethyl 4-acetoxyacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35594-15-1
Record name ethyl 4-acetoxyacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

71 ml of ethyl 4-chloro-3-oxobutyrate are reacted with 57 ml of acetic acid and 132 ml of triethylamine in 1 l of dimethylformamide by the procedure described in Example 1.
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.204 l (21.0 moles) of glacial acetic acid and 2.786 l (20.0 moles) of triethylamine in 8.75 l of methyl isobutyl ketone is heated under reflux, and a solution of 1.498 l (11.2 moles) of ethyl 4-chloro-3-oxobutyrate in 1.75 l of methyl isobutyl ketone is added at the boiling point in the course of 20 minutes. When the addition has ended, the mixture is heated under reflux for a further 30 minutes and cooled to about 5° C. and the salts which have precipitated out are filtered off. The residue on the filter is washed with 4.5 l of methyl isobutyl ketone. The combined filtrates are concentrated in vacuo, and first 2 l of drinking water and then 4 l of a 9% strength sodium bicarbonate solution are added to the residue. The suspension is extracted three times with 4 l of ethyl acetate each time and the combined extracts are dried over 2 kg of sodium sulphate, filtered and concentrated in a rotary evaporator at a bath temperature of 40° C.
Quantity
1.204 L
Type
reactant
Reaction Step One
Quantity
2.786 L
Type
reactant
Reaction Step One
Quantity
8.75 L
Type
solvent
Reaction Step One
Quantity
1.498 L
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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